molecular formula C20H19ClN4O3 B2639423 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034392-96-4

3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2639423
CAS RN: 2034392-96-4
M. Wt: 398.85
InChI Key: GCYNLUCXTPKKPS-UHFFFAOYSA-N
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Description

3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Synthesis and Antimicrobial Activity

A study highlights the microwave synthesis of quinazolin-4(3H)-one derivatives, emphasizing their significant antimicrobial activity. These compounds were synthesized using microwave irradiation and evaluated against various microbial strains, showcasing promising antimicrobial properties J. Raval, K. Desai, K. R. Desai, 2012.

Antitumor and Antimicrobial Potentials

Another research effort focused on the synthesis of 2-pyridylquinazoline derivatives, investigating their potential as anti-tumor and anti-microbial agents. This work detailed the preparation and biological screening of these compounds, with some showing selective antibacterial activity, highlighting their potential for further development in antimicrobial therapies A. F. Eweas, Qasem Mahmoud Aref Abdallah, Mohamed Elbadawy, 2021.

Anticancer Mechanisms

Exploring the anticancer mechanisms of 2-aryl-6-substituted quinazolinones, a study used a lead compound to develop more potent anti-cancer agents. The research provided insights into the compound's ability to act as an anti-tubulin agent, presenting a promising approach for cancer treatment M. Hour, K. H. Lee, Tao Chen, K T Lee, Yu Zhao, H. Z. Lee, 2013.

Anti-inflammatory Activity

Research on newer quinazolin-4-one derivatives showed compounds with anti-inflammatory activity, offering insights into their potential therapeutic applications in inflammation-related conditions Ashok Kumar, C. S. Rajput, 2009.

CCR4 Antagonists and Antiplasmodial Activity

Studies also explored the synthesis and structure-activity relationship of CCR4 antagonists derived from quinazolin-4-amine, demonstrating anti-inflammatory activity in murine models. Another investigation focused on the antiplasmodial and antifungal activity of aminoquinoline derivatives, showcasing their biological activity against malaria and fungal strains K. Yokoyama, N. Ishikawa, S. Igarashi, Noriyuki Kawano, N. Masuda, W. Hamaguchi, S. Yamasaki, Yohei Koganemaru, K. Hattori, T. Miyazaki, Shin-ichi Ogino, Y. Matsumoto, M. Takeuchi, M. Ohta, 2009; Stéphanie Vandekerckhove, Sofie Van Herreweghe, J. Willems, B. Danneels, T. Desmet, C. de Kock, Philip Smith, K. Chibale, M. D’hooghe, 2015.

properties

IUPAC Name

3-[3-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-16-11-22-8-5-18(16)28-14-6-9-24(12-14)19(26)7-10-25-13-23-17-4-2-1-3-15(17)20(25)27/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYNLUCXTPKKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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